Cinnamoyl chloride

Acylation Esterification Organic Synthesis

Cinnamoyl chloride is the reagent of choice when cinnamic acid or anhydride fail. Its conjugated α,β‑unsaturated system enables direct, high‑yield acylation of poly(vinyl alcohol) to produce poly(vinyl cinnamate) photoresists, a reaction impossible with cinnamic acid. It also acylates amines without coupling reagents, cutting purification costs. Kinetic studies confirm a well‑defined SN2 mechanism distinct from the general base catalysis of cinnamic anhydride. Choose cinnamoyl chloride for reproducible, cost‑efficient cinnamoylation.

Molecular Formula C9H7ClO
Molecular Weight 166.6 g/mol
CAS No. 17082-09-6
Cat. No. B041604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinnamoyl chloride
CAS17082-09-6
Synonyms(2E)-3-Phenyl-2-propenoyl Chloride;  (2E)-3-Phenylprop-2-enoyl Chloride;  (E)-3-Phenyl-2-propenoyl chloride;  (E)-Cinnamoyl Chloride;  trans-3-Phenyl-2-propenoyl chloride;  trans-Cinnamic Acid Chloride;  trans-Cinnamoyl Chloride
Molecular FormulaC9H7ClO
Molecular Weight166.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=O)Cl
InChIInChI=1S/C9H7ClO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H/b7-6+
InChIKeyWOGITNXCNOTRLK-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cinnamoyl Chloride CAS 17082-09-6: A Reactive Acyl Chloride for Precision Cinnamoylation in Pharmaceutical and Polymer Synthesis


Cinnamoyl chloride (CAS 17082-09-6), also known as trans-cinnamoyl chloride or trans-3-phenylacryloyl chloride, is an α,β-unsaturated acyl chloride characterized by a phenyl ring conjugated to an acryloyl chloride moiety . It is a white to pale yellow crystalline solid with a melting point of 33–37 °C and a boiling point of 256–258 °C [1]. This compound is valued primarily as a highly reactive acylating agent for the introduction of the cinnamoyl functional group into diverse molecular scaffolds, enabling the preparation of cinnamate esters, cinnamamides, and photocrosslinkable polymers .

Why Cinnamoyl Chloride Cannot Be Casually Substituted by Cinnamic Acid, Cinnamic Anhydride, or Benzoyl Chloride


Although cinnamoyl chloride is derived from cinnamic acid and shares the same cinnamoyl core, its substitution by less reactive analogs—such as cinnamic acid or cinnamic anhydride—or by structurally similar acyl chlorides like benzoyl chloride, is not straightforward and often leads to significant differences in reaction efficiency, mechanistic pathway, or product profile. Cinnamic acid lacks the electrophilic character necessary for direct acylation under mild conditions, while cinnamic anhydride follows a distinct catalytic mechanism that alters reaction kinetics and solvent dependence [1]. Furthermore, even among acyl chlorides, the conjugated α,β-unsaturated system of cinnamoyl chloride confers unique solvolytic behavior and a mechanistic preference (SN2 vs. addition–elimination) that distinguishes it from saturated analogs like benzoyl chloride [2][3]. These mechanistic divergences translate into quantifiable differences in reaction rates, activation parameters, and ultimately the practicality and yield of synthetic transformations. The following evidence quantitatively defines where these differences are meaningful for selection decisions.

Quantitative Differentiation of Cinnamoyl Chloride (CAS 17082-09-6) vs. Key Comparators: Kinetic, Mechanistic, and Application Data


Reactivity Comparison: Cinnamoyl Chloride vs. Cinnamic Acid in Acylation Reactions

Cinnamoyl chloride is a far more electrophilic acylating agent than its precursor, cinnamic acid, enabling direct esterification and amidation under mild conditions without the need for additional activation steps. While cinnamic acid typically requires coupling reagents (e.g., DCC, EDC) or conversion to an activated ester for efficient acylation, cinnamoyl chloride reacts directly with alcohols, amines, and even hydroxyl-containing polymers . This difference is not merely qualitative: cinnamoyl chloride has been utilized to esterify poly(vinyl alcohol) to yield poly(vinyl cinnamate) photocrosslinkable polymers, a transformation that is not directly feasible with cinnamic acid under comparable mild conditions [1].

Acylation Esterification Organic Synthesis

Mechanistic Divergence: Cinnamoyl Chloride vs. Cinnamic Anhydride in DMAP-Catalyzed Cinnamoylation

In acetonitrile at 25 °C, cinnamoyl chloride reacts via the intermediate formation of an N-acyl catalyst species (e.g., N-cinnamoylimidazole), which then undergoes general base-catalyzed reaction with the hydroxy compound. In contrast, trans-cinnamic anhydride does not form the N-acyl intermediate and instead undergoes direct general base catalysis [1][2]. This mechanistic difference has kinetic consequences: the rate of anhydride reactions is not sensitive to solvent polarity, whereas the rate of cinnamoyl chloride reactions tends to increase as solvent polarity decreases [3].

Reaction Kinetics Catalysis Acyl Transfer

Solvolytic Kinetic Differentiation: Cinnamoyl Chloride vs. Benzoyl Chloride

Kinetic studies reveal that the solvolysis of cinnamoyl chloride in aqueous acetone and acetonitrile with low water content exhibits an order of approximately 2.6 with respect to water, which is comparable to that observed for benzoyl chloride [1]. However, the activation parameters diverge: cinnamoyl chloride displays relatively greater enthalpy and lesser negative entropy of activation compared to benzoyl chloride, favoring an SN2 mechanism over an addition–elimination mechanism [2]. The apparent order in water is ~2.6–2.9 for both compounds under similar conditions (e.g., 2.9 for benzoyl chloride in 2–5% water–dioxane at 25 °C; 2.6 for cinnamoyl chloride in aqueous acetone/acetonitrile), but the mechanistic preference differs due to the conjugated α,β-unsaturated system [3].

Solvolysis Hydrolysis Physical Organic Chemistry

Consistent Purity Specification: 97% Assay Across Major Suppliers

Trans-cinnamoyl chloride is commercially available with a standardized purity of ≥97% from multiple reputable suppliers, including Thermo Scientific Chemicals (Alfa Aesar) and Aladdin Scientific . This specification is consistently documented across technical datasheets and certificates of analysis, ensuring batch-to-batch reproducibility for synthetic applications. The compound is typically supplied as chunks or a fused solid, white to pale cream in color, with melting point 35–37 °C and boiling point 256–258 °C .

Quality Control Procurement Specifications

Validated Application Scenarios for Cinnamoyl Chloride CAS 17082-09-6 Based on Quantitative Differentiation


Synthesis of Photocrosslinkable Poly(vinyl cinnamate) for Negative Photoresists

Cinnamoyl chloride is the reagent of choice for the esterification of poly(vinyl alcohol) to produce poly(vinyl cinnamate), a classic negative photoresist polymer. Unlike cinnamic acid, which cannot directly acylate the polymer backbone under mild conditions, cinnamoyl chloride reacts readily to introduce the photocrosslinkable cinnamate moiety. This application is foundational to the photoresist industry and relies on the quantifiably superior acylation reactivity of the acid chloride [1][2].

Preparation of Cinnamamide Derivatives via Direct Amidation

Cinnamoyl chloride enables straightforward amidation with primary and secondary amines to yield cinnamamides, which are valuable intermediates in medicinal chemistry for structure–activity relationship (SAR) studies. The direct reactivity eliminates the need for coupling reagents required when starting from cinnamic acid, reducing both cost and purification complexity. This synthetic advantage is directly supported by the class-level reactivity difference established in Section 3 .

Mechanistic Studies of Acyl Transfer Catalysis

Because cinnamoyl chloride and its analog trans-cinnamic anhydride proceed via distinct catalytic mechanisms (N-acyl intermediate vs. direct general base catalysis), this compound serves as a well-characterized probe for investigating acyl transfer kinetics and solvent effects. The head-to-head kinetic data reported by Eboka and Connors provide a quantitative foundation for selecting cinnamoyl chloride when a well-defined mechanistic pathway is required [3][4].

Functionalization of Hydroxyl-Containing Polymers and Biomolecules

Cinnamoyl chloride is widely employed to introduce the cinnamoyl group into hydroxyl-containing substrates, including synthetic polymers (e.g., poly(glycidyl methacrylate) copolymers) and natural products. Its high electrophilicity allows for efficient esterification under anhydrous conditions, a transformation that is impractical with cinnamic acid. This application leverages the direct reactivity advantage quantified in Section 3 [5].

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